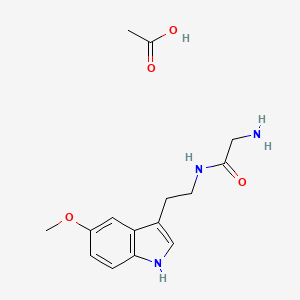![molecular formula C10H12N2O4 B13758610 [2-(methoxycarbonylamino)phenyl] N-methylcarbamate CAS No. 56836-60-3](/img/structure/B13758610.png)
[2-(methoxycarbonylamino)phenyl] N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(methoxycarbonylamino)phenyl] N-methylcarbamate: is an organic compound with a complex structure that includes both carbamate and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(methoxycarbonylamino)phenyl] N-methylcarbamate typically involves the reaction of methyl isocyanate with 2-(methoxycarbonylamino)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(methoxycarbonylamino)phenyl] N-methylcarbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(methoxycarbonylamino)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pesticides and herbicides. Its chemical properties make it effective in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of [2-(methoxycarbonylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can affect various biochemical pathways, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but includes an ethoxy group instead of a carbamate group.
2-Methoxyphenyl isocyanate: This compound is similar in that it contains a methoxyphenyl group but differs in its functional group.
Uniqueness: What sets [2-(methoxycarbonylamino)phenyl] N-methylcarbamate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
56836-60-3 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
[2-(methoxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H12N2O4/c1-11-9(13)16-8-6-4-3-5-7(8)12-10(14)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
KRPQXXOLTXLPES-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC=C1NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


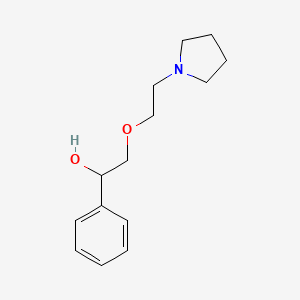
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
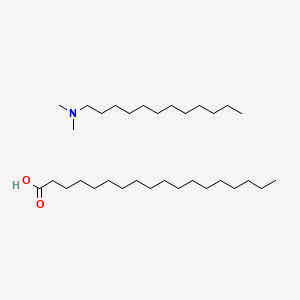
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)

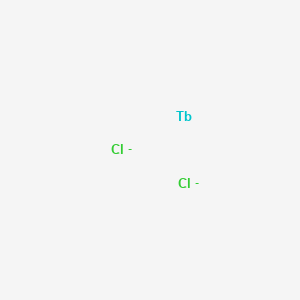
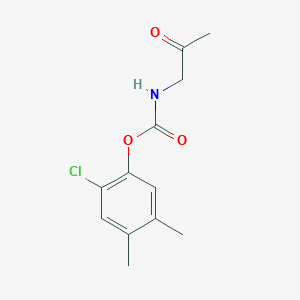
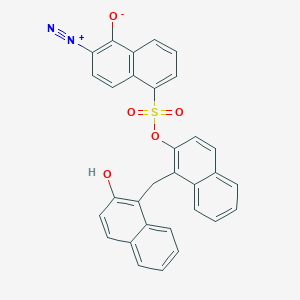
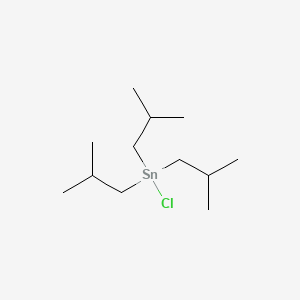


![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
